2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid
Overview
Description
2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid is a chemical compound with the molecular formula C10H9N3O3 It is characterized by the presence of a triazole ring attached to a phenoxyacetic acid moiety
Mechanism of Action
Target of Action
1,2,4-triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that the interaction between similar compounds and their targets often involves the formation of hydrogen bonds .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical processes .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the molecule’s lipophilicity, polarity, and hydrogen bonding capacity, improving the compounds’ pharmacological, pharmacokinetic, toxicological, and physicochemical properties .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid typically involves the reaction of 4H-1,2,4-triazole with phenoxyacetic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4H-1,2,4-Triazol-4-yl)phenol
- 2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 2-(4-(1-Hydroxycyclopentyl)-1H-1,2,3-triazol-1-yl)acetic acid
Uniqueness
2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid is unique due to the specific arrangement of the triazole ring and the phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[3-(1,2,4-triazol-4-yl)phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBHOICJGWUSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)N2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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